(S)-4-Isopropyloxazolidine-2-thione
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and any known uses or applications would also be described.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV/Vis, IR, NMR, etc.) might also be studied.Scientific Research Applications
(S)-4-Isopropyloxazolidine-2-thione serves as a chiral auxiliary in stereoselective propionate and acetate aldol reactions, aiding in the enantioselective synthesis of compounds like (R)-baclofen (Khatik, Nair, Kumar, & Khurana, 2011).
It is involved in the reactions of isothiocyanates with 2-amino sugars, leading to products with potential pharmaceutical applications (Scott, 1970).
In the field of spectroscopy, studies on the electronic structure and spectra of tautomeric rhodanines, which include compounds like (S)-4-Isopropyloxazolidine-2-thione, have been conducted, providing insights into their chemical behavior (Hilal, Ead, & Osman, 1978).
This compound has shown fungicidal activity, with derivatives exhibiting strong antifungal activities against various pathogens, indicating its potential in agricultural applications (Chen et al., 2015).
Its derivatives have been used in the synthesis of imidazole-2-thiones, which are relevant in studies of naturally occurring compounds like ergothioneine (Scott & Henderson, 1968).
The compound is utilized in the synthesis of α-pyrone and α-pyridone derivatives, which are significant in medicinal chemistry (Nagao et al., 1992).
Its derivatives are studied for their potential in inhibiting corrosion, demonstrating applications in material science and engineering (Musa et al., 2010).
Research in bioinorganic chemistry has examined thiazolidine-2-thiones derivatives for their interactions with metals, contributing to the understanding of metal-ligand interactions (Sultana et al., 2010).
In the pharmaceutical industry, its derivatives have been synthesized as potential anti-inflammatory drugs, showing antioxidant properties (Vasincu et al., 2014).
Studies have also shown its relevance in nuclear receptor research, particularly in understanding the regulation of insulin sensitivity and glucose homeostasis (Lehmann et al., 1995).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.
Future Directions
This would involve a discussion of any unanswered questions or future research directions. For example, could the compound’s synthesis be improved? Are there potential applications that haven’t been explored yet?
I hope this general outline is helpful. If you have any more specific questions, feel free to ask!
properties
IUPAC Name |
(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRDXQWBLPPFPN-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004580 | |
Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyloxazolidine-2-thione | |
CAS RN |
84272-19-5 | |
Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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